molecular formula C20H15N3O4S B2726173 4-oxo-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide CAS No. 1226443-65-7

4-oxo-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide

Cat. No. B2726173
CAS RN: 1226443-65-7
M. Wt: 393.42
InChI Key: CAXSLRKWOUJRKR-UHFFFAOYSA-N
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Description

4-oxo-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C20H15N3O4S and its molecular weight is 393.42. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on compounds structurally related to 4-oxo-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide has shown promising antimicrobial activities. For instance, ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives revealed compounds with potent antibacterial and antifungal properties. Compound 6c, in particular, demonstrated significant antibacterial activity, while compound 6f exhibited antifungal activity comparable to the standard drug miconazole. Molecular docking studies suggested potential binding interactions and modes of action for these derivatives, indicating their potential as oral drug candidates due to good ADMET profiles. These compounds were also found to be non-toxic in cytotoxicity tests against human cancer cell lines and in vivo acute oral toxicity studies, underscoring their safety and antimicrobial selectivity (Tiwari et al., 2018).

Synthesis Under Solvent-Free Conditions

Another study focused on the solvent-free synthesis of chromone-pyrimidine coupled derivatives using triethyl ammonium sulphate as a catalyst, highlighting the method's advantages such as excellent yields, short reaction times, mild conditions, and catalyst reusability. This approach aligns with green chemistry principles, offering an environmentally friendly alternative for synthesizing compounds with pharmacophore characteristics of both chromone and pyrimidine, which are known for their broad biological activities (Nikalje et al., 2017).

Heterocyclic Compound Synthesis and Evaluation

The synthesis and evaluation of coumarin derivatives containing the thiazolidin-4-one ring were reported, with a focus on developing compounds with potential antibacterial activity. Key intermediates were synthesized through reactions involving salicylaldehyde and diethyl malonate, followed by condensation and cyclization steps to yield compounds with confirmed structures via analytical and spectral data. These compounds were screened for antibacterial activity, demonstrating the synthetic and therapeutic potential of such heterocyclic systems (Ramaganesh et al., 2010).

properties

IUPAC Name

4-oxo-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c24-15-12-17(27-16-5-2-1-4-13(15)16)20(26)21-9-10-23-19(25)8-7-14(22-23)18-6-3-11-28-18/h1-8,11-12H,9-10H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXSLRKWOUJRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide

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